REACTION_CXSMILES
|
CC(C)([O-])C.[K+].Cl[C:8]1[C:13]([CH:14]([OH:18])[CH2:15][CH2:16][OH:17])=[CH:12][CH:11]=[CH:10][N:9]=1>C(O)(C)(C)C>[O:17]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[CH:14]([OH:18])[CH2:15][CH2:16]1 |f:0.1|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(CCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched via the addition al of sat. NH4Cl (2 mL), solvents
|
Type
|
ADDITION
|
Details
|
silica gel added
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
ADDITION
|
Details
|
The material was added to a silica gel column that
|
Type
|
WASH
|
Details
|
was eluted with EtOAc and 1% MeOH/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(C=2C1=NC=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |